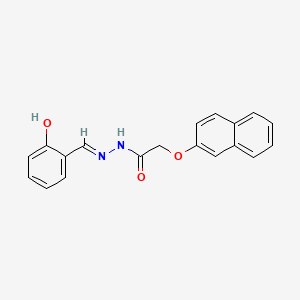

N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide

Description

N'-(2-Hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is a Schiff base derived from the condensation of 2-(2-naphthyloxy)acetohydrazide with 2-hydroxybenzaldehyde. Its molecular formula is C₂₀H₁₈N₂O₄, with an average molecular weight of 350.374 g/mol and a monoisotopic mass of 350.1267 g/mol .

Properties

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-18-8-4-3-7-16(18)12-20-21-19(23)13-24-17-10-9-14-5-1-2-6-15(14)11-17/h1-12,22H,13H2,(H,21,23)/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZHQJWPGXEZIG-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

- Dissolve 2-hydroxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide in ethanol.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture to room temperature.

- Filter the precipitated product and wash it with cold ethanol.

- Dry the product under reduced pressure to obtain N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of hydrazide derivatives, including N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide.

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell walls or inhibit essential metabolic processes.

- Case Study : A study evaluating various hydrazide derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with electron-withdrawing groups showed improved potency due to enhanced interaction with bacterial targets .

| Compound | MIC (µg/ml) | Bacteria Tested |

|---|---|---|

| N'-(2-hydroxybenzylidene)-2-(naphthyloxy)acetohydrazide | TBD | E. coli, S. aureus |

Antitumor Activity

Hydrazide derivatives have also been investigated for their antitumor properties.

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation.

- Case Study : Research has indicated that certain hydrazide derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The presence of hydroxyl groups in the structure has been linked to increased antitumor activity .

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| N'-(2-hydroxybenzylidene)-2-(naphthyloxy)acetohydrazide | TBD | HeLa, MCF-7 |

Anti-inflammatory Activity

Another significant application of this compound lies in its anti-inflammatory properties.

- Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Case Study : In vitro studies have shown that hydrazide derivatives can significantly reduce the production of inflammatory markers in macrophage cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .

| Compound | Inhibition % | Inflammatory Model |

|---|---|---|

| N'-(2-hydroxybenzylidene)-2-(naphthyloxy)acetohydrazide | TBD | LPS-stimulated macrophages |

Mechanism of Action

The mechanism of action of N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, or DNA. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modulation of biological pathways. The naphthyloxy and benzylidene moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

(a) Compound 4f: (E)-N’-(2-Hydroxybenzylidene)-2-(2-Oxoindolin-1-yl)acetohydrazide

- Key Differences : Replaces the naphthyloxy group with a 2-oxoindolin-1-yl moiety.

- Molecular Weight : 350.1500 [M+H]⁺ vs. 350.374 for the target compound .

- Biological Activity : The oxoindole group may enhance interactions with enzymes like DNA topoisomerases, whereas the naphthyloxy group in the target compound could improve lipophilicity and membrane permeability.

(b) HBPAH: (E)-2-((6-Chloropyridin-2-yl)oxy)-N'-(2-hydroxybenzylidene)acetohydrazide

- Key Differences : Contains a 6-chloropyridinyloxy group instead of naphthyloxy.

- HBPAH exhibits E/Z isomerism, with a 0.2376 Å RMSD between isomers, affecting its crystallographic packing .

(c) Compound 228: (E)-N’-(2,4-Dihydroxybenzylidene)-2-(2-(Ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide

- Key Differences : Features a dihydroxybenzylidene group and an ethylthio-benzimidazole substituent.

- Bioactivity: Demonstrates α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM), suggesting that additional hydroxyl groups may enhance hydrogen bonding with enzyme active sites compared to the monohydroxy target compound .

(a) Anticancer Potential

- Compound 4a : A naphthalene-containing analog inhibits TNF-α production (57.3% suppression in vivo) via p38 MAPK inhibition, suggesting the target’s naphthyloxy group may similarly modulate inflammatory pathways .

- Benzothiazole Derivatives : Thioacetohydrazides with IC₅₀ values <10 μM against glioma cells highlight the role of aromatic substituents in cytotoxicity .

(b) Antimicrobial Activity

Key Research Findings and Implications

Substituent Effects : The naphthyloxy group enhances aromatic interactions but may reduce aqueous solubility compared to oxoindole or chloropyridinyl groups.

Bioactivity : Structural analogs demonstrate that electron-withdrawing groups (e.g., Cl) or additional hydroxyls improve enzyme inhibition, suggesting modifications to the target compound’s benzylidene moiety could optimize activity .

Biological Activity

N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide, a hydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a hydrazone linkage, which is known for its potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can be represented as follows:

This compound features a hydroxyl group, a hydrazone linkage, and a naphthyl moiety, which contribute to its biological activity.

Antimicrobial Activity

Hydrazone derivatives, including N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide, have demonstrated significant antimicrobial properties. A study highlighted the effectiveness of various hydrazide derivatives against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1.45 µg/ml against B. subtilis, indicating strong antibacterial potential.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound Name | Bacteria Tested | MIC (µg/ml) |

|---|---|---|

| Compound A | S. aureus | 3.0 |

| Compound B | B. subtilis | 1.45 |

| Compound C | E. coli | 5.0 |

Antioxidant Activity

The antioxidant potential of N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has also been explored. Compounds with similar structures have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases . The presence of hydroxyl groups in the structure enhances the antioxidant capacity.

Anti-inflammatory Activity

Research indicates that hydrazone derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines . This suggests that N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide may also play a role in managing inflammatory conditions.

The biological activity of N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is likely attributed to its ability to interact with various biological macromolecules. The hydrazone moiety can form covalent bonds with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity . Additionally, the presence of functional groups such as hydroxyl and naphthyl moieties may enhance binding affinity and specificity.

Study 1: Antimicrobial Evaluation

In a study conducted by Manju Kumari and Rakesh Narang, various hydrazone derivatives were synthesized and evaluated for their antimicrobial activities against multiple bacterial strains. The study found that certain derivatives exhibited significant antibacterial effects, supporting the potential application of N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide in treating bacterial infections .

Study 2: Antioxidant Properties

Another investigation assessed the antioxidant properties of similar hydrazone compounds using DPPH radical scavenging assays. Results indicated that compounds with hydroxyl substitutions demonstrated enhanced antioxidant activities compared to their counterparts without such substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.